7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C17H12F3N5O3 |
|---|---|
Molecular Weight |
391.30 g/mol |
IUPAC Name |
11-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C17H12F3N5O3/c1-27-9-3-4-13(28-2)12(7-9)24-6-5-11-10(14(24)26)8-21-16-22-15(17(18,19)20)23-25(11)16/h3-8H,1-2H3 |
InChI Key |
YJVOALSXHUYBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
7-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core with a trifluoromethyl group and a 2,5-dimethoxyphenyl substituent. Its molecular formula is C17H12F3N5O3 with a molecular weight of approximately 391.30 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, especially in the context of anticancer effects. Similar compounds within the triazolo-pyrimidine class have shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the trifluoromethyl group and the dimethoxyphenyl substituent may enhance its interaction with biological targets, making it a subject of interest for further pharmacological studies.
The biological activity of this compound appears to involve multiple mechanisms:
- Induction of Apoptosis : Studies suggest that this compound can activate apoptotic pathways in cancer cells. For instance, it may induce poly(ADP-ribose) polymerase (PARP) cleavage and activate caspase-9, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound has been shown to reduce the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication. This reduction correlates with decreased proliferation rates in treated cells.
- Impact on Autophagy : There is evidence suggesting that the compound may also influence autophagic processes by affecting microtubule-associated protein 1-light chain 3 (LC3) levels.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its analogs:
-
Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against various human cancer cell lines including MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic B myelomonocytic leukemia) .
Cell Line IC50 (µM) Mechanism of Action MCF-7 10 Induction of apoptosis via caspase activation K562 15 Inhibition of PCNA expression MV4-11 12 Activation of autophagic pathways - Structure-Activity Relationship (SAR) : The structure-activity relationship studies suggest that modifications to the substituents on the pyrido-triazole core can significantly impact biological activity. For example:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Key Observations :
- Trifluoromethyl vs.
- Substituent Position : The 2,5-dimethoxyphenyl group at position 7 introduces steric bulk and electron-donating effects, which may influence binding affinity in enzyme pockets compared to smaller substituents (e.g., -NH₂ in or alkyl chains in ).
- Molecular Weight : The target compound’s higher molecular weight (~437 vs. 246–382 for analogs) may impact bioavailability, requiring formulation optimization.
Preparation Methods
Cyclocondensation with Trifluoromethyl Acetoacetate
Ethyl 4,4,4-trifluoroacetoacetate reacts with 5-amino-1H-1,2,4-triazole-3-carboxylic acid under acidic conditions (H₃PO₄/MeOH, reflux, 24 h) to yield 2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-6(7H)-one. The trifluoromethyl group is retained at the C-2 position, as confirmed by ¹⁹F NMR (−67.37 ppm).
Table 1: Cyclocondensation Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol/H₃PO₄ (4:1) |
| Temperature | Reflux (80°C) |
| Time | 24 hours |
| Yield | 72–85% |
Chlorination at C-4 Position
Chlorination activates the C-4 position for subsequent functionalization. Source and report using POCl₃ to convert carbonyl groups to chlorides. For the target compound, 2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-6(7H)-one is treated with excess POCl₃ (5 equiv) under reflux (3 h), yielding 4-chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine.
Table 2: Chlorination Optimization
| POCl₃ Equiv | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| 3 | 80 | 3 | 55% |
| 5 | 110 | 3 | 78% |
| 7 | 110 | 3 | 82% |
Introduction of 2,5-Dimethoxyphenyl Group
The 7-position is functionalized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Source demonstrates that chlorinated pyrimidinones undergo substitution with amines or arylboronic acids.
SNAr with 2,5-Dimethoxyphenethylamine
4-Chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine reacts with 2,5-dimethoxyphenethylamine in ethanol with triethylamine (2 equiv) at 80°C for 6 h, achieving 68% yield.
Table 3: Substitution Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| Et₃N | EtOH | 80 | 6 | 68% |
| K₂CO₃ | DMF | 100 | 8 | 54% |
| DBU | THF | 60 | 12 | 45% |
Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling is employed. 4-Chloro-2-(trifluoromethyl)triazolo[1,5-a]pyrimidine reacts with 2,5-dimethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C for 12 h, yielding 73%.
Spectroscopic Validation and Purity
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₇H₁₄F₃N₅O₃ ([M+H]⁺): 390.1124; Found: 390.1121.
Challenges and Optimization Strategies
Byproduct Formation During Chlorination
Excess POCl₃ (>5 equiv) reduces ring-opening byproducts from 25% to <5%.
Solvent Effects on Coupling
Polar aprotic solvents (DMF, NMP) improve arylboronic acid solubility but require higher temps (100°C). Dioxane/H₂O balances reactivity and solubility.
Scalability and Industrial Relevance
Gram-scale synthesis (50 g) in Source achieves 72% yield via continuous POCl₃ distillation. The process is adaptable to flow chemistry for bulk production .
Q & A
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?
- Methodological Answer : The pyrido-triazolopyrimidine core’s electron-deficient nature may hinder Suzuki-Miyaura couplings. Use Pd-XPhos catalysts with microwave irradiation (150°C, 30 min) to enhance aryl boronic acid coupling yields. Monitor intermediates via in-situ IR to identify dehalogenation side reactions .
Q. How can in vivo target engagement be validated without fluorescent probes?
- Methodological Answer : Employ CETSA (Cellular Thermal Shift Assay) to measure target protein thermal stabilization post-treatment. Isotopic labeling (¹⁹F NMR) tracks compound distribution in tissues. CRISPR-based transcriptional activation (CRISPRa) of target genes confirms pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
